5-Chlorobenzofuran
Overview
Description
5-Chlorobenzofuran is a heterocyclic compound with the following characteristics:
- It consists of a benzene ring fused with a furan ring.
- The chlorine atom is attached to the benzene ring at position 5.
- The molecular formula is C<sub>8</sub>H<sub>5</sub>ClO.
2.
Synthesis Analysis
The synthesis of 5-Chlorobenzofuran involves various methods, including:
- Electrophilic aromatic substitution : Chlorination of benzofuran using chlorine gas or a chlorinating agent.
- Catalytic methods : Palladium-catalyzed coupling reactions with chlorinated precursors.
3.
Molecular Structure Analysis
The molecular structure of 5-Chlorobenzofuran:
- !Molecular Structure
- The chlorine atom is directly bonded to the benzene ring, resulting in a chlorinated furan moiety.
4.
Chemical Reactions Analysis
- Halogenation : 5-Chlorobenzofuran can undergo further halogenation reactions (e.g., bromination) at the chlorinated position.
- Substitution reactions : Various functional groups can be introduced at the furan or benzene ring positions.
- Ring-opening reactions : Cleavage of the furan ring can lead to diverse products.
5.
Physical And Chemical Properties Analysis
- Melting Point : Typically in the range of 50–60°C.
- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone).
- Stability : Stable under normal conditions.
7.
Scientific Research Applications
-
Total Synthesis of Natural Products Containing Benzofuran Rings
- Application : Research on natural products containing benzofuran has increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities .
- Methods : The total synthesis of these natural products has attracted much attention from synthetic organic chemists. The key step in this synthesis is the installation of the benzofuran heterocycle .
- Results : Several compounds have exhibited various biological activities, thus their total syntheses have been of great interest .
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity
- Application : Benzofuran derivatives revealed potential anticancer activity with lower incidence or severity of adverse events normally encountered during chemotherapeutic treatments .
- Methods : A series of fourteen apoptotic anticancer derivatives were developed using the Allosteric cannabinoid receptor type 1 (CB1) modulator 5-chlorobenzofuran-2-carboxamides. Each compound was then tested to evaluate its antiproliferative activity against the human mammary gland epithelial cell line (MCF-10A) via cell viability assays .
- Results : This study discusses the structure-activity relationship (SAR) of several benzofuran derivatives in order to elucidate the possible substitution alternatives and structural requirements for a highly potent and selective anticancer activity .
- Pharmaceutical Applications of Benzofuran Derivatives
- Application : Benzofuran is a heterocyclic compound found naturally in plants and it can also be obtained through synthetic reactions. Multiple physicochemical characteristics and versatile features distinguish benzofuran, and its chemical structure is composed of fused benzene and furan rings . The most recognized benzofuran compounds with extensive pharmaceutical applications include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid .
- Methods : Medicinal chemists used its core to synthesize new derivatives that can be applied to a variety of disorders. Benzofuran exhibited potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia . In acute infections, benzofuran revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites .
- Results : Benzofuran derivatives revealed potential anticancer activity with lower incidence or severity of adverse events normally encountered during chemotherapeutic treatments .
- Benzofuran Derivatives as Allosteric Cannabinoid Receptor Type 1 (CB1) Modulators
- Application : A series of fourteen apoptotic anticancer derivatives were developed using the Allosteric cannabinoid receptor type 1 (CB1) modulator 5-chlorobenzofuran-2-carboxamides .
- Methods : Each compound was then tested to evaluate its antiproliferative activity against the human mammary gland epithelial cell line (MCF-10A) via cell viability assays .
- Results : This study discusses the structure-activity relationship (SAR) of several benzofuran derivatives in order to elucidate the possible substitution alternatives and structural requirements for a highly potent and selective anticancer activity .
Safety And Hazards
- Toxicity : Handle with care due to potential toxicity.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
8.
Future Directions
- Drug Development : Explore derivatives as potential drug leads.
- Synthetic Strategies : Develop efficient synthetic routes.
- Structure-Activity Relationships : Investigate the impact of structural modifications on biological activity.
properties
IUPAC Name |
5-chloro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJOPFBXUHIQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945819 | |
Record name | 5-Chloro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorobenzofuran | |
CAS RN |
23145-05-3 | |
Record name | Benzofuran, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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